(2S,4S)-2,4-Dimethylazetidine hydrochloride
CAS No.: 470666-35-4
Cat. No.: VC11657542
Molecular Formula: C5H12ClN
Molecular Weight: 121.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 470666-35-4 |
|---|---|
| Molecular Formula | C5H12ClN |
| Molecular Weight | 121.61 g/mol |
| IUPAC Name | (2S,4S)-2,4-dimethylazetidine;hydrochloride |
| Standard InChI | InChI=1S/C5H11N.ClH/c1-4-3-5(2)6-4;/h4-6H,3H2,1-2H3;1H/t4-,5-;/m0./s1 |
| Standard InChI Key | HNDQBGXJXDSIMB-FHAQVOQBSA-N |
| Isomeric SMILES | C[C@H]1C[C@@H](N1)C.Cl |
| SMILES | CC1CC(N1)C.Cl |
| Canonical SMILES | CC1CC(N1)C.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
(2S,4S)-2,4-Dimethylazetidine hydrochloride is a hydrochloride salt of the azetidine base, characterized by the molecular formula C₅H₁₂ClN and a molecular weight of 121.61 g/mol. The azetidine ring adopts a puckered conformation, with methyl groups at the 2- and 4-positions in the (S,S)-configuration. This stereochemistry is critical for its biological activity, as it mimics the diethylamine moiety in LSD while introducing enhanced rigidity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 470666-35-4 |
| IUPAC Name | (2S,4S)-2,4-dimethylazetidine; hydrochloride |
| Molecular Formula | C₅H₁₂ClN |
| Molecular Weight | 121.61 g/mol |
| SMILES | C[C@H]1CC@@HC.Cl |
| InChI Key | HNDQBGXJXDSIMB-FHAQVOQBSA-N |
Synthesis and Stereochemical Control
Lithiation-Based Approaches
The synthesis of (2S,4S)-2,4-dimethylazetidine hydrochloride often begins with the α-lithiation of 2-methylazetidine precursors. Using chiral ligands such as (1S,2S,4S,5S)-N2,N2,N5,N5-tetramethylbicyclo[2.2.1]heptane-2,5-diamine (DIANANE), researchers achieve asymmetric induction during deprotonation . For example, treatment of racemic 2-methylazetidine with s-BuLi and DIANANE in pentane at −78°C generates a configurationally stable lithio intermediate, which reacts with methyl iodide to yield the (S,S)-isomer with moderate diastereoselectivity (43:57 cis:trans) .
Transmetallation Strategies
Alternative routes involve transmetallation of stannane intermediates. Lithiation of 2-methylazetidine followed by trapping with Me₃SnCl produces 4-methyl-2-stannylazetidine, which undergoes Sn–Li exchange with DIANANE and subsequent methylation. This method improves diastereoselectivity (25:75 cis:trans) compared to direct lithiation, highlighting the influence of intermediate steric effects .
Table 2: Comparative Synthesis Outcomes
| Method | Diastereoselectivity (cis:trans) | Yield (%) |
|---|---|---|
| Direct Lithiation | 43:57 | 15 |
| Transmetallation | 25:75 | 63 |
Pharmacological Applications
Lysergic Acid Derivatives
(2S,4S)-2,4-Dimethylazetidine is a key precursor in synthesizing lysergic acid 2,4-dimethylazetidide, an LSD analog with high affinity for serotonin receptors (5-HT₂A). The rigid azetidine ring enhances metabolic stability compared to the flexible diethylamine group in LSD, making it a valuable candidate for neuropharmacological studies.
Serotonin Receptor Modulation
In vitro assays demonstrate that lysergic acid 2,4-dimethylazetidide acts as a partial agonist at 5-HT₂A receptors, inducing hallucinogenic effects at nanomolar concentrations. Its stereochemical precision ensures selective binding, reducing off-target interactions common in broader-spectrum psychedelics.
Future Directions in Research
Enhanced Stereoselective Synthesis
Recent advances in chiral ligand design, such as modified DIANANE derivatives, could improve enantiomeric excess (er) in lithiation routes. Preliminary studies achieving 91:9 er with DIANANE-(S) suggest scalability for industrial applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume